molecular formula C7H4F9N B1607536 4,4,4-Tris(trifluoromethyl)butanenitrile CAS No. 5634-47-9

4,4,4-Tris(trifluoromethyl)butanenitrile

Cat. No.: B1607536
CAS No.: 5634-47-9
M. Wt: 273.1 g/mol
InChI Key: ZSUQCQIRAHYPPR-UHFFFAOYSA-N
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Description

4,4,4-Tris(trifluoromethyl)butanenitrile is a chemical compound with the molecular formula C7H4F9N. It is characterized by the presence of three trifluoromethyl groups attached to a butanenitrile backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

4,4,4-Tris(trifluoromethyl)butanenitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tris(trifluoromethyl)butanenitrile typically involves the reaction of trifluoromethylating agents with suitable nitrile precursors. One common method is the reaction of 4,4,4-Trifluorobutyronitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Tris(trifluoromethyl)butanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4,4-Tris(trifluoromethyl)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutyronitrile
  • 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanitrile
  • 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile

Comparison: Compared to its similar compounds, 4,4,4-Tris(trifluoromethyl)butanenitrile is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it more suitable for applications requiring high thermal stability and specific chemical properties .

Properties

IUPAC Name

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F9N/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUQCQIRAHYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378287
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5634-47-9
Record name 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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